4,4,5,5-Tetramethyl-2-{3-methylbicyclo[1.1.1]pentan-1-yl}-1,3,2-dioxaborolane 4,4,5,5-Tetramethyl-2-{3-methylbicyclo[1.1.1]pentan-1-yl}-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.:
VCID: VC12841814
InChI: InChI=1S/C12H21BO2/c1-9(2)10(3,4)15-13(14-9)12-6-11(5,7-12)8-12/h6-8H2,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C23CC(C2)(C3)C
Molecular Formula: C12H21BO2
Molecular Weight: 208.11 g/mol

4,4,5,5-Tetramethyl-2-{3-methylbicyclo[1.1.1]pentan-1-yl}-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC12841814

Molecular Formula: C12H21BO2

Molecular Weight: 208.11 g/mol

* For research use only. Not for human or veterinary use.

4,4,5,5-Tetramethyl-2-{3-methylbicyclo[1.1.1]pentan-1-yl}-1,3,2-dioxaborolane -

Specification

Molecular Formula C12H21BO2
Molecular Weight 208.11 g/mol
IUPAC Name 4,4,5,5-tetramethyl-2-(3-methyl-1-bicyclo[1.1.1]pentanyl)-1,3,2-dioxaborolane
Standard InChI InChI=1S/C12H21BO2/c1-9(2)10(3,4)15-13(14-9)12-6-11(5,7-12)8-12/h6-8H2,1-5H3
Standard InChI Key LRIPYJIIRQIOGP-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C23CC(C2)(C3)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C23CC(C2)(C3)C

Introduction

Chemical Identity and Structural Properties

The molecular formula of 4,4,5,5-tetramethyl-2-{3-methylbicyclo[1.1.1]pentan-1-yl}-1,3,2-dioxaborolane is C₁₂H₂₁BO₂, with a molecular weight of 208.11 g/mol. Its IUPAC name, 4,4,5,5-tetramethyl-2-(3-methyl-1-bicyclo[1.1.1]pentanyl)-1,3,2-dioxaborolane, reflects the bicyclic framework and substituents. Key structural identifiers include:

PropertyValue
SMILESB1(OC(C(O1)(C)C)(C)C)C23CC(C2)(C3)C
InChI KeyLRIPYJIIRQIOGP-UHFFFAOYSA-N
Canonical SMILESB1(OC(C(O1)(C)C)(C)C)C23CC(C2)(C3)C
PubChem Compound ID137944567

The bicyclo[1.1.1]pentane moiety introduces strain into the molecule, enhancing reactivity in cross-coupling reactions. The dioxaborolane ring provides a stable boronic ester group, which is critical for Suzuki-Miyaura couplings.

Synthesis and Reaction Conditions

Synthetic Pathway

The compound is synthesized through a two-step process:

  • Preparation of 3-Methylbicyclo[1.1.1]pentane: This strained hydrocarbon is generated via [1.1.1]propellane opening reactions or photochemical methods.

  • Boronation: Reacting 3-methylbicyclo[1.1.1]pentane with a boronic acid precursor (e.g., pinacol borane) in the presence of a base such as triethylamine or sodium carbonate. The reaction typically proceeds at room temperature in anhydrous dichloromethane or tetrahydrofuran.

Optimization and Yield

  • Catalyst: Palladium-based catalysts (e.g., Pd(dppf)Cl₂) are often employed in subsequent cross-coupling reactions.

  • Solvent Systems: Degassed 1,4-dioxane/water mixtures are common for Suzuki-Miyaura couplings, with yields exceeding 75% under microwave irradiation at 120°C .

Applications in Organic Synthesis

Cross-Coupling Reactions

The compound serves as a boron-containing partner in Suzuki-Miyaura couplings, enabling the formation of carbon-carbon bonds. For example:
Ar-X+C12H21BO2Pd catalystAr-Bicyclo[1.1.1]pentane\text{Ar-X} + \text{C}_{12}\text{H}_{21}\text{BO}_2 \xrightarrow{\text{Pd catalyst}} \text{Ar-Bicyclo[1.1.1]pentane}
Such reactions are pivotal in constructing complex architectures for drug candidates.

Pharmaceutical Intermediates

Its strained bicyclic system is incorporated into protease inhibitors and kinase inhibitors, where the rigid framework enhances binding affinity. Recent studies highlight its use in antiviral agents targeting RNA polymerases .

Materials Science

The compound’s thermal stability and boron content make it suitable for:

  • Polymer Synthesis: As a cross-linker in boronate ester-based polymers.

  • Coordination Chemistry: Forming complexes with transition metals for catalytic applications.

ParameterDetails
Hazard StatementsH315 (Causes skin irritation), H319 (Causes eye irritation)
Precautionary MeasuresUse gloves and eye protection; handle in a fume hood.

Analytical Characterization

Spectroscopic Data

  • ¹¹B NMR: A singlet near δ 30 ppm, characteristic of tricoordinated boron.

  • ¹H NMR: Methyl groups on the dioxaborolane ring appear as singlets at δ 1.2–1.4 ppm.

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